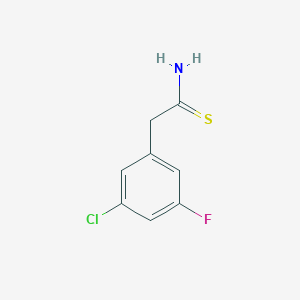

2-(3-Chloro-5-fluorophenyl)ethanethioamide

Description

Overview of Halogenated Phenyl Derivatives in Chemical Research

Halogenated phenyl derivatives are organic compounds containing one or more halogen atoms attached to a benzene (B151609) ring. The introduction of halogens such as chlorine and fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. These modifications are of great interest in medicinal chemistry and materials science. For instance, fluorinated aromatic compounds are prevalent in pharmaceuticals due to the unique properties conferred by the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.

Significance of Thioamide Functionality in Organic Chemistry

The thioamide functional group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom, is a structural analog of the amide group. This sulfur-for-oxygen substitution imparts distinct chemical properties. Thioamides are known to be more reactive than their amide counterparts and serve as versatile intermediates in the synthesis of various heterocyclic compounds, such as thiazoles. nih.gov They are also of interest in medicinal chemistry as potential bioisosteres of amides, sometimes leading to enhanced biological activity or altered pharmacokinetic profiles.

Historical Development and Initial Synthesis of 2-(3-Chloro-5-fluorophenyl)ethanethioamide (B6159171)

There is no specific information available in the scientific literature detailing the historical development or the initial synthesis of this compound. However, based on established synthetic methodologies for thioamides, a plausible route for its preparation can be proposed.

A common method for the synthesis of primary thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide (B99878). thieme-connect.comtandfonline.comresearchgate.netresearchgate.net Therefore, this compound could likely be synthesized from 2-(3-chloro-5-fluorophenyl)acetonitrile. This reaction is typically carried out in the presence of a base or a catalyst.

Another potential synthetic pathway is the Willgerodt-Kindler reaction, which can convert aryl alkyl ketones into the corresponding thioamides. wikipedia.orgscispace.comrsc.orgorganic-chemistry.org In this case, 1-(3-chloro-5-fluorophenyl)ethanone could serve as the starting material, which would be reacted with sulfur and an amine, such as morpholine.

Table 1: Plausible Synthetic Routes

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-(3-Chloro-5-fluorophenyl)acetonitrile | Hydrogen sulfide (or a source like NaSH) | This compound | Thiohydrolysis of nitrile |

It is important to note that these are proposed synthetic routes, and the actual experimental conditions would need to be optimized.

Research Gaps and Motivations for In-Depth Studies on this compound

Given the absence of published research on this compound, a significant research gap exists. The motivations for in-depth studies of this compound would stem from the known biological activities and applications of structurally related molecules.

Halogenated phenyl compounds and thioamides are scaffolds found in a variety of biologically active molecules, including potential therapeutic agents and agrochemicals. Therefore, this compound could be a candidate for screening in various biological assays.

Potential Areas for Future Research:

Synthesis and Characterization: The first step would be the development and optimization of a reliable synthetic route to produce the compound in sufficient purity and quantity for further studies. This would be followed by its full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Activity Screening: The compound could be screened for a wide range of biological activities, including but not limited to, antimicrobial, antifungal, anticancer, and enzyme inhibitory activities.

Medicinal Chemistry: If initial screenings show promising activity, medicinal chemistry efforts could be undertaken to synthesize analogs of this compound to establish structure-activity relationships (SAR) and optimize its biological profile.

Materials Science: The unique combination of a halogenated aromatic ring and a thioamide group might impart interesting properties relevant to materials science, such as in the development of novel polymers or organic electronic materials.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFNS |

|---|---|

Molecular Weight |

203.66 g/mol |

IUPAC Name |

2-(3-chloro-5-fluorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H7ClFNS/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12) |

InChI Key |

SLCOJXBBTQRVFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Optimization for 2 3 Chloro 5 Fluorophenyl Ethanethioamide

Established Synthetic Routes to 2-(3-Chloro-5-fluorophenyl)ethanethioamide (B6159171)

The primary and most documented method for the preparation of this compound involves the thionation of the corresponding nitrile precursor, 3-chloro-5-fluorophenylacetonitrile (B1349320). This transformation is a common strategy for accessing primary thioamides.

Conversion of 3-Chloro-5-fluorophenylacetonitrile to this compound

The conversion of a nitrile to a thioamide can be achieved using various thionating agents. One notable approach involves the use of dithiophosphates. While a specific, detailed experimental procedure for the synthesis of this compound using the precise combination of hydrochloric acid, diethyl dithiophosphate (B1263838), sodium bicarbonate, and sodium hydroxide (B78521) in ethyl acetate (B1210297) and water is not extensively documented in publicly available scientific literature, the general principles of such a reaction can be inferred from related transformations.

In a typical reaction of this nature, diethyl dithiophosphate, often in its ammonium (B1175870) salt form, serves as the sulfur source. The reaction is generally carried out in a suitable solvent. The role of hydrochloric acid would likely be to protonate the nitrile, activating it for nucleophilic attack. Sodium bicarbonate and sodium hydroxide are bases that would be used for pH adjustment and workup procedures, such as neutralizing excess acid and facilitating the extraction of the product.

A general procedure for the synthesis of thioamides from nitriles using ammonium O,O'-diethyl dithiophosphate has been reported, which involves microwave irradiation in the presence of alumina. google.com However, this method does not align with the specific reagents and solvents outlined. Another related method utilizes sodium hydrogen sulfide (B99878) and diethylamine (B46881) hydrochloride for the same transformation. researchgate.net

The hypothetical reaction sequence would likely involve the initial reaction of 3-chloro-5-fluorophenylacetonitrile with diethyl dithiophosphate under acidic conditions, followed by a basic workup to isolate the desired thioamide.

The choice of ethyl acetate and water as solvent systems suggests a biphasic reaction or, more commonly, an aqueous workup following a reaction in an organic solvent like ethyl acetate. Ethyl acetate is a common solvent for organic reactions due to its moderate polarity and ease of removal. Water is typically used during the workup phase to dissolve inorganic byproducts and to wash the organic layer containing the product.

Exploration of Alternative Synthetic Pathways for this compound

Given the limited specific information on the established route, the exploration of alternative synthetic pathways is a crucial area of research.

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. For the synthesis of this compound, a one-pot strategy could potentially involve the in situ generation of the thionating agent or a tandem reaction sequence. While specific one-pot methods for this compound have not been reported, the broader field of thioamide synthesis provides some potential avenues. For instance, multi-component reactions involving an aldehyde, an amine, and a sulfur source are known for synthesizing other thioamides and could potentially be adapted.

Further research is required to develop and optimize a specific one-pot synthesis for this compound, which would represent a significant advancement in its preparation.

Catalytic Approaches to Thioamide Formation

The conversion of the corresponding nitrile, 2-(3-chloro-5-fluorophenyl)acetonitrile, is a primary route for the synthesis of this compound. This transformation is often facilitated by catalytic methods that enhance reaction rates and yields. A variety of catalysts can be employed for the thionation of nitriles, each with its own set of advantages and limitations.

One common approach involves the use of hydrogen sulfide (H₂S) or its equivalents in the presence of a base or an acid catalyst. google.comtandfonline.com For instance, the reaction can be catalyzed by secondary amines in an inert solvent. google.com Another effective method utilizes an anion-exchange resin in its hydrosulfide (B80085) form (SH⁻), which acts as both a catalyst and a sulfide source in a milder, more controlled reaction environment. thieme-connect.com This method offers the advantage of simplified work-up procedures and is applicable to a range of aromatic nitriles. thieme-connect.com

Lewis acids have also been shown to catalyze the addition of sulfur nucleophiles to nitriles. Reagents like boron trifluoride etherate (BF₃·OEt₂) can activate the nitrile group towards nucleophilic attack by a sulfur source, such as thiolacetic acid. tandfonline.com The choice of catalyst can be crucial, especially for aromatic nitriles with electron-withdrawing substituents, where stronger Lewis acids like aluminum chloride (AlCl₃) may be required to achieve high conversion rates. tandfonline.com

Table 1: Comparison of Catalytic Systems for Thioamide Synthesis from Nitriles

| Catalyst System | Sulfur Source | Typical Reaction Conditions | Advantages | Potential Considerations for this compound |

|---|---|---|---|---|

| Secondary Amine | H₂S | Inert solvent, steady H₂S stream | Readily available catalysts | Requires handling of toxic H₂S gas |

| Anion-Exchange Resin (SH⁻ form) | Resin-bound SH⁻ | Methanol/water, room temperature | Mild conditions, simple work-up thieme-connect.com | Resin capacity and stability |

| BF₃·OEt₂ | Thiolacetic Acid | Dichloroethane, room temperature | Good for many aromatic nitriles tandfonline.com | May be less effective with electron-withdrawing groups |

| AlCl₃ | Thiolacetic Acid | Dichloroethane, room temperature | Effective for less reactive nitriles tandfonline.com | Stoichiometric amounts may be needed |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction. rsc.org

A significant advancement in green synthesis is the use of deep eutectic solvents (DESs) as reaction media. rsc.orgresearchgate.net DESs, such as a mixture of choline (B1196258) chloride and urea, are biodegradable, have low volatility, and can act as both a solvent and a catalyst. rsc.orgresearchgate.net The synthesis of thioamides in DESs can proceed with high efficiency, often requiring lower reaction temperatures and simplifying product isolation. rsc.org Furthermore, these solvents can often be recycled and reused, minimizing waste. rsc.org

Ultrasound-assisted synthesis is another green technique that can be applied. Sonication can accelerate reaction rates, leading to shorter reaction times and potentially higher yields, often at lower temperatures compared to conventional heating methods. utu.ac.in This reduction in energy consumption aligns with the principles of green chemistry. utu.ac.in

The choice of reagents is also a critical aspect. Utilizing elemental sulfur as the sulfur source, when possible, is advantageous as it is an abundant and low-cost reagent. rsc.org Avoiding the use of toxic and hazardous reagents like gaseous hydrogen sulfide is a key consideration. tandfonline.com The development of one-pot, multi-component reactions, such as the Willgerodt–Kindler reaction, can also contribute to a greener process by reducing the number of synthetic steps and the associated waste generation. rsc.org

Table 2: Application of Green Chemistry Principles to Thioamide Synthesis

| Green Chemistry Principle | Application in Thioamide Synthesis | Potential Benefit for this compound Synthesis |

|---|---|---|

| Use of Safer Solvents | Replacement of volatile organic solvents with Deep Eutectic Solvents (DESs) rsc.orgresearchgate.net | Reduced environmental impact and improved process safety. |

| Energy Efficiency | Ultrasound-assisted synthesis to reduce reaction times and temperatures utu.ac.in | Lower energy consumption and potentially improved yields. |

| Use of Renewable Feedstocks/Reagents | Use of elemental sulfur as a sulfur source rsc.org | Cost-effective and abundant reagent. |

| Waste Prevention | One-pot synthesis and use of recyclable catalysts/solvents rsc.orgrsc.org | Minimized waste streams and improved atom economy. |

Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. news-medical.net

A primary consideration is the management of reaction exotherms. The thionation of nitriles can be an exothermic process, and efficient heat transfer is crucial to maintain control over the reaction temperature and prevent runaway reactions. news-medical.net The choice of reactor design and agitation is critical for ensuring uniform heat distribution.

Mass transfer limitations can also become significant at a larger scale, particularly in heterogeneous reaction systems, such as those involving solid catalysts or reagents. news-medical.net Ensuring efficient mixing is vital to maximize the contact between reactants and catalysts, thereby maintaining high reaction rates and yields.

The choice of solvent and work-up procedures must also be carefully evaluated for scalability. researchgate.net Solvents that are suitable for laboratory-scale synthesis may not be practical or economical for large-scale production due to factors such as cost, flammability, and environmental impact. The development of a robust and efficient purification method, such as crystallization, is essential for obtaining the final product with the desired purity. researchgate.net

Furthermore, the handling of potentially hazardous reagents, such as hydrogen sulfide, requires stringent safety protocols and specialized equipment at an industrial scale. tandfonline.com The development of alternative, safer synthetic routes is often a priority during process development. tandfonline.com Continuous flow chemistry offers a promising alternative to batch processing for the scale-up of thioamide synthesis, as it can provide better control over reaction parameters, improve safety, and potentially increase throughput. researchgate.net

Table 3: Key Scale-Up Parameters and Challenges

| Parameter | Laboratory-Scale Consideration | Large-Scale Challenge | Mitigation Strategy |

|---|---|---|---|

| Heat Transfer | Simple heating/cooling baths | Potential for runaway reactions due to poor heat dissipation news-medical.net | Jacketed reactors with efficient cooling systems, careful control of addition rates. |

| Mass Transfer | Efficient mixing with magnetic stirrers | Inefficient mixing leading to localized concentration gradients and side reactions news-medical.net | Use of overhead mechanical stirrers, optimized impeller design. |

| Solvent Selection | Wide range of solvents can be used | Cost, safety (flammability), and environmental impact of large solvent volumes researchgate.net | Selection of greener, more cost-effective solvents; implementation of solvent recovery and recycling. |

| Reagent Handling | Small quantities of hazardous reagents | Safe handling and storage of large quantities of toxic or corrosive materials tandfonline.com | Use of closed systems, dedicated storage facilities, and automated dosing systems. |

| Product Isolation | Chromatography is common | Chromatography is often not economically viable for large-scale production news-medical.net | Development of robust crystallization or precipitation methods. |

| Process Control | Manual monitoring and control | Need for consistent product quality and process efficiency | Implementation of process analytical technology (PAT) for real-time monitoring and control. |

Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental details for the advanced structural elucidation and spectroscopic characterization of this compound could be located. Publicly accessible databases and scientific search engines did not yield specific ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), ¹⁹F NMR, or high-resolution mass spectrometry (HRMS) data for this particular compound.

While information exists for structurally related compounds, such as 3-chloro-5-fluorophenylacetic acid, this data is not applicable for the detailed analysis requested for this compound. The synthesis of this compound is mentioned in the context of being a product derived from 3-chloro-5-fluorophenylacetonitrile. molaid.com However, the detailed spectroscopic characterization required to fulfill the user's request is not provided in the available resources.

Therefore, it is not possible to generate the requested article with the specified detailed structural and spectroscopic analysis. The necessary experimental data to populate the sections on NMR spectroscopy and mass spectrometry, including data tables and detailed interpretation, is not available in the public domain based on the conducted searches.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Chloro 5 Fluorophenyl Ethanethioamide

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, revealing information about functional groups, bond strengths, and molecular symmetry.

Vibrational Analysis of Thioamide and Halogenated Phenyl Moieties

The vibrational spectrum of 2-(3-Chloro-5-fluorophenyl)ethanethioamide (B6159171) is complex, with characteristic bands arising from the thioamide group (-CSNH₂) and the 3-chloro-5-fluorophenyl ring. The thioamide group gives rise to several characteristic vibrations, though many are highly coupled with other modes. actachemscand.org

The N-H stretching vibrations of the primary thioamide are typically observed in the region of 3100-3300 cm⁻¹. The C-N stretching vibration, often referred to as the "thioamide B band," involves significant coupling with N-H bending modes and appears at higher frequencies than in corresponding amides. actachemscand.org The assignment of the C=S stretching vibration is notoriously difficult due to extensive coupling with other vibrations. actachemscand.org While some studies assign this mode to a band around 1120 (±20) cm⁻¹, others suggest that the C=S stretch has predominantly single-bond character and is located in the 600-800 cm⁻¹ region, often referred to as the "G band". actachemscand.orgnih.gov

The halogenated phenyl moiety contributes distinct vibrational modes. The C-Cl stretching vibration is typically found in the 850-550 cm⁻¹ range, while the C-F stretch appears at higher wavenumbers, generally between 1250 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the characteristic aromatic ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| ν(N-H) | Thioamide | 3300 - 3100 | Two bands expected (asymmetric and symmetric). Position and width are highly sensitive to hydrogen bonding. |

| ν(C-H) | Aromatic | 3100 - 3000 | Characteristic of the phenyl ring. |

| ν(C=C) | Aromatic | 1600 - 1450 | Multiple bands corresponding to phenyl ring stretching. |

| δ(N-H) | Thioamide | ~1620 | N-H scissoring motion. |

| ν(C-N) | Thioamide | 1450 - 1400 | Often coupled with δ(N-H) and ν(C=C) modes ("B band"). actachemscand.org |

| ν(C-F) | Aryl Halide | 1250 - 1000 | Stretching vibration of the carbon-fluorine bond. |

| ν(C=S) | Thioamide | 800 - 600 | Highly coupled mode, often referred to as the "G band". actachemscand.org |

Hydrogen Bonding Interactions within this compound

Hydrogen bonding plays a dominant role in the vibrational properties of thioamides. The thioamide N-H group is a significantly better hydrogen bond donor than its amide counterpart. nih.govnih.gov Conversely, the sulfur atom of the thiocarbonyl group is a weaker hydrogen bond acceptor compared to the oxygen of a carbonyl group. nih.govnih.gov

These characteristics can be readily observed using IR spectroscopy. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding of the N-H···S type is expected. This interaction causes a significant redshift (shift to lower frequency) and broadening of the N-H stretching bands compared to the spectrum recorded in a dilute, non-polar solvent where the molecules are largely isolated. quora.com The weakening of the N-H bond due to its participation in a hydrogen bond is the primary cause of this frequency shift. quora.comarxiv.org The frequency of other thioamide bands, such as the N-H bending and C-N stretching modes, are also sensitive to the strength of hydrogen bonding interactions. mdpi.com

X-ray Crystallography of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the details of intermolecular packing. While the specific crystal structure for this compound is not publicly available, its expected features can be inferred from studies on similar thioamides and a closely related amide analogue, 2-chloro-N-(3-fluorophenyl)acetamide. acs.orgnih.gov

Single Crystal Growth Techniques

High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution. A common and effective method is slow evaporation. For a compound like this compound, this would involve dissolving the purified solid in a suitable solvent or solvent mixture, such as ethanol (B145695) or an ethanol/water mixture. nih.govresearchgate.net The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the nucleation and gradual growth of well-ordered single crystals.

Solid-State Molecular Conformation and Packing Arrangements

The crystal packing is anticipated to be dominated by the strong N-H···S hydrogen bonds. Primary aromatic thioamides frequently form centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph set motif. acs.org These dimers can then serve as building blocks for more extended structures. Alternatively, molecules may be linked into one-dimensional chains via single N-H···S hydrogen bonds, forming a C(4) chain motif. acs.org The analogous amide, 2-chloro-N-(3-fluorophenyl)acetamide, packs in C(4) chains linked by N-H···O hydrogen bonds, suggesting a similar arrangement is plausible for the thioamide derivative. nih.govresearchgate.net

Intermolecular Interactions in the Crystalline State

These can include C-H···S, C-H···F, and C-H···π interactions. acs.orgresearchgate.net Furthermore, halogen-specific interactions such as F···S, F···π, and Cl···π contacts may play a significant role in dictating the precise packing arrangement. researchgate.net Thioamide-thioamide stacking, driven by π-π interactions between adjacent thioamide planes or between thioamide and phenyl groups, is another potential stabilizing force. researchgate.net The interplay of these numerous weak interactions, in concert with the strong N-H···S hydrogen bonds, defines the final, most thermodynamically stable crystal structure. acs.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound This table is interactive. Click on the headers to sort.

| Interaction Type | Donor | Acceptor | Expected Role |

|---|---|---|---|

| Hydrogen Bond | N-H | S=C | Primary interaction; formation of dimers (R²₂(8) motif) or chains (C(4) motif). acs.org |

| Hydrogen Bond | C-H | S=C, F, π-system | Weaker interactions contributing to packing efficiency. acs.orgresearchgate.net |

| Halogen-Mediated | C-F | S, π-system | Directional interactions influencing molecular orientation. researchgate.net |

| Halogen-Mediated | C-Cl | π-system | Can contribute to stabilizing the crystal lattice. researchgate.net |

Computational and Theoretical Investigations of 2 3 Chloro 5 Fluorophenyl Ethanethioamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(3-Chloro-5-fluorophenyl)ethanethioamide (B6159171). These methods provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various ground-state properties. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry. jocpr.com This includes key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Calculated Ground State Geometrical Parameters of a Phenyl Derivative (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 | 120 |

| C-Cl | 1.74 | - |

| C-F | 1.35 | - |

| C-S | 1.68 | - |

| C=S | 1.68 | - |

| C-N | 1.33 | - |

| C1-C2-C3 | - | 119.5 |

| C2-C1-Cl | - | 119.8 |

| C6-C1-F | - | 118.7 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted over the electron density surface, with different colors representing varying electrostatic potentials. For this compound, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, such as the vicinity of the sulfur and nitrogen atoms of the thioamide group, making them susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. The hydrogen atoms of the ethanethioamide group and the phenyl ring are expected to exhibit positive electrostatic potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity and its electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich thioamide group and the phenyl ring, while the LUMO may be distributed over the aromatic ring and the C=S bond.

Table 2: Calculated Frontier Molecular Orbital Energies of a Related Aromatic Compound (Illustrative Example)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By calculating the potential energy surface as a function of specific dihedral angles (e.g., the rotation around the C-C bond connecting the phenyl ring and the ethanethioamide moiety), stable conformers corresponding to energy minima can be identified. These studies can reveal the most probable shapes the molecule will adopt and the energy barriers between different conformations. mdpi.com

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret and assign experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov These calculated shifts, when compared with experimental data, can aid in the structural elucidation of the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. bohrium.com The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to assign the observed vibrational bands to specific functional groups and modes of vibration within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of the peaks in the experimental UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for a Substituted Phenyl Compound (Illustrative Example)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Aromatic C-Cl | 130 ppm |

| ¹³C NMR | Aromatic C-F | 160 ppm |

| IR | C=S stretch | 1100 cm⁻¹ |

| UV-Vis | λmax | 265 nm |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Solvent Effects on the Stability and Reactivity of this compound

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the stability and reactivity of this compound. These calculations can reveal how the solvent's polarity affects the molecular geometry, electronic structure (including the HOMO-LUMO gap), and spectroscopic properties. For a polar molecule like this compound, increasing solvent polarity is expected to stabilize the ground state and potentially influence the energies of its frontier molecular orbitals, thereby altering its reactivity. researchgate.net

Ab Initio Molecular Dynamics Simulations of this compound

A comprehensive search of scientific literature and computational chemistry databases reveals a notable absence of specific ab initio molecular dynamics (AIMD) simulation studies focused exclusively on this compound. While AIMD is a powerful theoretical tool for investigating the dynamic behavior of molecules at the quantum mechanical level, providing insights into reaction mechanisms, conformational changes, and solvent effects, its application to this particular compound has not been documented in publicly available research.

Computational studies on thioamides, in general, have highlighted key differences in their properties compared to their amide analogs. These studies often employ quantum mechanical calculations to understand the electronic structure and conformational rigidity of the thioamide group. For instance, the rotational barrier around the C-N bond in thioamides is known to be higher than in amides, a factor that influences the conformational flexibility of molecules containing this functional group. nih.gov Furthermore, the substitution of an amide's oxygen with a sulfur atom leads to distinct hydrogen bonding characteristics, with the N-H group of a thioamide being a better hydrogen bond donor and the sulfur atom being a weaker hydrogen bond acceptor compared to the amide oxygen. nih.gov

However, without specific AIMD studies on this compound, a detailed, data-driven discussion of its dynamic properties at the ab initio level is not possible. Such a study would be anticipated to explore the following aspects:

Conformational Dynamics: Investigation of the rotational barriers around the C-C and C-N bonds and the preferred conformations of the ethanethioamide side chain relative to the substituted phenyl ring.

Solvent Effects: Analysis of the hydration structure around the molecule and the dynamics of hydrogen bonding between the thioamide group and surrounding water molecules.

Vibrational Spectra: Calculation of the infrared spectrum from the atomic velocity autocorrelation function, which could be compared with experimental data to validate the theoretical model.

Thermal Stability: Simulation at various temperatures to understand the onset of conformational changes or decomposition pathways.

Given the absence of published data, the following table represents a hypothetical structure for presenting results from a future AIMD simulation of this compound, illustrating the types of parameters that would be of interest.

| Simulation Parameter | Value |

| Ensemble | NVT (Canonical) |

| Temperature (K) | 298.15 |

| Time Step (fs) | 0.5 |

| Simulation Length (ps) | 50 |

| Basis Set | To be determined |

| Exchange-Correlation Functional | To be determined |

Reactivity and Mechanistic Studies of 2 3 Chloro 5 Fluorophenyl Ethanethioamide

Chemical Stability and Degradation Pathways

The chemical stability of 2-(3-chloro-5-fluorophenyl)ethanethioamide (B6159171) is a critical factor in its handling, storage, and reaction conditions. Like other thioamides, its stability is influenced by factors such as pH, light, and temperature.

Thioamides are generally more resistant to hydrolysis than their amide counterparts. The rate of hydrolysis for thioamides in aqueous potassium hydroxide (B78521) is significantly slower than that of the corresponding amides. nih.gov This enhanced stability is attributed to the higher conjugation of the nitrogen lone pair with the C=S bond in thioamides. nih.gov However, under acidic or strongly basic conditions, hydrolysis can occur, leading to the formation of the corresponding carboxylic acid and releasing hydrogen sulfide (B99878).

Thioamide rearrangements, such as the Willgerodt-Kindler reaction, are well-documented transformations. While specific studies on this compound are not prevalent, the general mechanism involves the reaction of an aryl alkyl ketone with sulfur and an amine to form a thioamide. The reverse process, or rearrangements of the thioamide itself under certain conditions, could potentially lead to other isomeric structures, although this is less common for pre-formed thioamides.

The photochemical stability of thioamides is an area of interest due to the C=S bond's absorption in the UV region. The thioamide C=S bond typically has a UV absorption maximum around 265 (±5) nm. nih.gov Upon absorption of UV light, thioamides can undergo various photochemical reactions, including isomerization, cyclization, or degradation. The specific pathways and quantum yields are highly dependent on the molecular structure and the solvent. For this compound, the presence of the halogenated phenyl ring could also influence its photochemical behavior, potentially leading to photodehalogenation or other ring-based reactions under specific wavelengths.

Nucleophilic and Electrophilic Reactivity of the Thioamide Group

The thioamide group exhibits dual reactivity, with the sulfur atom being nucleophilic and the carbon atom being electrophilic. researchgate.net This dual nature makes it a valuable synthon in organic chemistry.

The sulfur atom can react with a wide range of electrophiles. researchgate.net In contrast, the carbon atom of the C=S group is susceptible to attack by nucleophiles. researchgate.net Thioamides are generally more reactive with both nucleophiles and electrophiles compared to amides. nih.gov The α-protons to the C=S group are also more acidic than those in amides, allowing for the formation of enolates that can react with electrophiles at either the α-carbon or the sulfur atom. researchgate.net

| Reactive Site | Type of Reactivity | Potential Reactants |

| Sulfur Atom | Nucleophilic | Alkyl halides, acyl halides, other electrophiles |

| Carbon Atom | Electrophilic | Amines, alkoxides, other nucleophiles |

| α-Protons | Acidic | Strong bases (leading to enolate formation) |

| Nitrogen Atom | Nucleophilic | Electrophiles (in primary and secondary thioamides) |

Cyclization Reactions Involving the Ethanethioamide Moiety

The ethanethioamide moiety of this compound can participate in various cyclization reactions to form heterocyclic compounds. These reactions often involve the reaction of the thioamide group with a suitably positioned electrophile or nucleophile within the same molecule or with an external reagent that facilitates cyclization. For instance, thioamides are known to be versatile synthons for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles. researchgate.net

One common strategy involves the reaction of α-haloketones with thioamides to form thiazoles (Hantzsch thiazole (B1198619) synthesis). In the context of this compound, intramolecular cyclization could be induced if a reactive functional group is introduced into the molecule. For example, functionalization of the α-carbon could lead to subsequent ring closure. Radical-mediated cyclizations of dienes initiated by a thiyl radical are also a known method for forming five-membered rings. nih.gov

Cross-Coupling Reactions at the Halogenated Phenyl Ring

The 3-chloro-5-fluorophenyl ring of the molecule provides two potential sites for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Hiyama couplings are commonly employed for aryl halides. researchgate.netmdpi.comresearchgate.net

The relative reactivity of the C-Cl and C-F bonds is a key consideration. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the chlorine-bearing position while leaving the fluorine atom intact. However, under specific catalytic conditions, C-F bond activation can also be achieved.

Examples of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst/Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Biaryl derivative |

| Stille Coupling | Organostannane | Pd catalyst | Aryl-substituted derivative |

| Hiyama Coupling | Organosilane | Pd catalyst, fluoride (B91410) source | Aryl-substituted derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Arylamine derivative |

Role of 2 3 Chloro 5 Fluorophenyl Ethanethioamide As a Synthetic Intermediate

Precursor in Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Thioamides are classical precursors for a range of sulfur- and nitrogen-containing rings.

Formation of Thiazole (B1198619) Derivatives

The most common application of thioamides in heterocyclic synthesis is the Hantzsch thiazole synthesis, a condensation reaction between a thioamide and an α-halocarbonyl compound. ijper.orgsynarchive.com This reaction proceeds via initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the thiazole ring.

Theoretically, 2-(3-Chloro-5-fluorophenyl)ethanethioamide (B6159171) could react with various α-haloaldehydes, α-haloketones, or α-haloesters to produce 2-substituted-4-(3-chloro-5-fluorobenzyl)thiazoles. The general reaction scheme is well-established. slideshare.net However, a search of the scientific literature and patent databases did not yield any specific examples of this transformation using this compound. Therefore, no data on reaction conditions, yields, or the properties of the resulting thiazole derivatives can be reported.

Applications in the Synthesis of Other Nitrogen- and Sulfur-Containing Rings

Beyond thiazoles, thioamides can serve as precursors to other heterocycles such as thiadiazoles, pyrimidines, and other fused systems. openmedicinalchemistryjournal.comrsc.org These syntheses often involve reactions with reagents containing multiple electrophilic sites or dicarbonyl compounds. The specific reaction pathways and resulting ring systems are dependent on the nature of the reaction partner and the conditions employed. For this compound, no such applications have been documented. There is no available research describing its use in the formation of thiadiazoles or other related nitrogen- and sulfur-containing heterocycles.

Scaffold for Complex Molecule Construction

A synthetic intermediate can serve as a central scaffold from which a more complex molecule is built. The 3-chloro-5-fluorophenyl group of the target compound could, in principle, be a key pharmacophore or a structural element in a larger bioactive molecule or functional material. The thioamide group itself can be transformed into other functionalities after serving its primary role in a key bond-forming reaction. There are currently no published examples of this compound being used as a foundational scaffold in the construction of more elaborate molecular architectures.

Molecular Interactions of 2 3 Chloro 5 Fluorophenyl Ethanethioamide in Model Biological Systems

In Vitro Binding Studies with Biomimetic Membranes

To understand how 2-(3-Chloro-5-fluorophenyl)ethanethioamide (B6159171) might interact with cellular barriers, its binding affinity and partitioning behavior with biomimetic membranes would be investigated. These model systems, such as liposomes or supported lipid bilayers, mimic the composition of biological membranes. Techniques like surface plasmon resonance (SPR) or quartz crystal microbalance with dissipation monitoring (QCM-D) would be utilized to measure the kinetics and extent of the compound's association with and dissociation from the lipid bilayer. Isothermal titration calorimetry (ITC) could further provide thermodynamic parameters of the binding process, such as enthalpy and entropy changes, offering insights into the forces driving the interaction.

Ligand-Protein Interaction Studies (Non-Receptor Specific)

The interaction of this compound with various proteins, not specific to a particular receptor, would be crucial to understanding its potential biological activity and distribution.

To determine if this compound can modulate enzyme activity, kinetic studies would be performed with model enzymes. By measuring reaction rates at varying substrate and compound concentrations, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) could be determined. Michaelis-Menten kinetics and Lineweaver-Burk plots would be used to calculate key parameters such as the inhibition constant (Ki) and the Michaelis constant (Km). These studies would provide a mechanistic understanding of how the compound might interfere with enzymatic processes at a molecular level.

Should significant interaction with a specific protein be identified, X-ray crystallography would be the definitive method to visualize the binding at an atomic level. This technique would involve co-crystallizing the compound with the target protein and then analyzing the resulting diffraction pattern to build a three-dimensional model of the complex. This model would reveal the precise orientation of the compound in the protein's binding pocket and identify the specific amino acid residues involved in the interaction through forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Interaction with DNA/RNA Analogues

The potential for this compound to interact with nucleic acids would be explored using various biophysical techniques. UV-Visible spectroscopy, circular dichroism (CD), and fluorescence spectroscopy could indicate binding through changes in the spectral properties of the nucleic acid or the compound upon complex formation. Methods like ethidium (B1194527) bromide displacement assays could reveal intercalative binding modes. Such studies are fundamental in assessing the potential for a compound to interfere with genetic processes.

Computational Docking and Molecular Dynamics Simulations of Intermolecular Complexes

In silico methods provide a powerful tool for predicting and analyzing molecular interactions. nih.govMolecular docking would be used to predict the preferred binding orientation of this compound to a target protein or nucleic acid, providing an estimate of the binding affinity. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations would be employed to study the stability of the predicted complex over time and to observe the dynamic behavior of the interaction. nih.gov These simulations can reveal conformational changes in both the ligand and the target molecule upon binding and provide a more detailed energetic profile of the interaction. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking Study This table is for illustrative purposes only, as no specific data exists for the target compound.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Human Serum Albumin | -6.8 | TYR 150, LYS 199 | Hydrogen Bond, Hydrophobic |

| Alpha-1-acid glycoprotein | -5.9 | PHE 32, TRP 122 | Pi-Pi Stacking, Hydrophobic |

| Lysozyme | -4.5 | ASP 52, TRP 62 | Hydrogen Bond, van der Waals |

Mechanistic Investigation of Cellular Uptake Processes at a Molecular Level

Understanding how this compound crosses the cell membrane is essential. nih.gov The investigation into its cellular uptake would aim to elucidate the specific molecular mechanisms involved, such as passive diffusion, facilitated diffusion, or active transport. mdpi.com Experiments using cell cultures and specific inhibitors of transport proteins can help identify the pathways responsible for its entry into cells. nih.govnih.gov The physical properties of the molecule, such as its lipophilicity and size, would be correlated with its ability to permeate cell membranes, providing a comprehensive picture of its cellular uptake at the molecular level. mdpi.com

Future Research Directions for 2 3 Chloro 5 Fluorophenyl Ethanethioamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The advancement of research into 2-(3-Chloro-5-fluorophenyl)ethanethioamide (B6159171) is contingent upon the availability of efficient and scalable synthetic routes. Thioamides are crucial intermediates in organic synthesis and are recognized for their role in creating biologically active compounds. chemrxiv.org Traditional methods for thioamide synthesis often involve thionation of the corresponding amide, for instance, using phosphorus pentasulfide. chemrxiv.org Future research should focus on developing more sustainable and atom-economical synthetic pathways.

Promising areas of investigation include transition-metal-free, three-component reactions that utilize elemental sulfur. organic-chemistry.org For example, a potential route could involve the reaction of 3-chloro-5-fluorophenylacetic acid, an amine, and elemental sulfur, which would represent a decarboxylative approach to the target thioamide. organic-chemistry.org Another avenue could explore the direct synthesis from 3-chloro-5-fluorobenzaldehyde (B1363420) using thiourea (B124793) as the sulfur source, a method that has been shown to be effective for other aryl aldehydes. mdpi.com The development of such methods would not only improve yield and reduce waste but also enhance the accessibility of this compound for further studies.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Methodology | Starting Materials | Reagents | Proposed Yield (%) | Environmental Impact |

| Classical Thionation | 2-(3-Chloro-5-fluorophenyl)acetamide | Lawesson's Reagent | 75-85 | Moderate (Phosphorus waste) |

| Decarboxylative Thioamidation | 3-Chloro-5-fluorophenylacetic acid, Amine | Elemental Sulfur | 80-90 | Low (Atom-economical) |

| Aldehyde-based Synthesis | 3-Chloro-5-fluorobenzaldehyde, DMF | Thiourea, K₂S₂O₈ | 70-80 | Low (Transition-metal-free) |

This table is illustrative and presents potential research targets rather than established data.

Comprehensive Mechanistic Understanding of Its Reactivity Profile

The thioamide functional group is known for its diverse reactivity, engaging with a wide array of electrophiles and nucleophiles. researchgate.net A thorough investigation into the reactivity of this compound is essential for predicting its behavior in various chemical environments and for designing new applications. The sulfur atom can act as a nucleophile, while the thiocarbonyl carbon is electrophilic. researchgate.netnih.gov

Future mechanistic studies should employ a combination of experimental and computational methods to map out its reaction pathways. Investigating its utility in heterocycle synthesis is a particularly promising direction, as thioamides are key precursors for compounds like thiazoles. chemrxiv.org Furthermore, understanding the influence of the chloro and fluoro substituents on the phenyl ring is crucial. These electron-withdrawing groups can significantly modulate the electronic properties and, consequently, the reactivity of the thioamide group. Research could focus on quantifying these electronic effects on reaction kinetics and exploring unique transformations that are not accessible to non-halogenated analogues.

Exploration of Advanced Materials Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)

The presence of both fluorine and chlorine atoms on the aromatic ring makes this compound a compelling candidate for applications in materials science.

Polymer Chemistry : Fluorinated aromatic compounds are incorporated into polymers to impart desirable properties such as high thermal stability, chemical resistance, and specific surface properties like hydrophobicity and oleophobicity. researchgate.netcolab.wsmdpi.comresearchgate.net Future research could explore the polymerization of derivatives of this compound to create novel fluorinated polymers. google.com The thioamide group itself could serve as a unique linkage point or a site for post-polymerization modification, offering a pathway to functional materials with tailored properties for coatings, membranes, or advanced plastics.

Supramolecular Chemistry : Halogen bonds are increasingly recognized as a powerful tool for constructing well-defined supramolecular assemblies. nih.govresearchgate.net The chlorine atom in this compound can act as a halogen bond donor, interacting with Lewis bases to form ordered structures in the solid state or in solution. acs.orgnih.govresearchgate.net Research in this area would involve co-crystallization experiments with various halogen bond acceptors to create novel crystalline materials with potential applications in nonlinear optics, sensing, or as functional liquid crystals. nih.gov The interplay between halogen bonding (from the chlorine) and hydrogen bonding (from the thioamide N-H) could lead to complex and robust supramolecular architectures.

Deeper Insight into Non-Specific Molecular Interactions with Biological Components

Thioamides are recognized as bioisosteres of amide bonds, meaning they can replace amides in biological molecules like peptides to modulate their properties. chemrxiv.orgchemrxiv.org This substitution can alter hydrogen bonding capabilities, conformational preferences, and stability towards enzymatic degradation. chemrxiv.orgresearchgate.net While specific receptor-targeting studies are beyond this scope, investigating the fundamental, non-specific interactions of this compound with biological components like proteins is a vital research direction.

Future studies could employ biophysical techniques such as fluorescence quenching or NMR spectroscopy to probe the interactions between the compound and model proteins. Thioamides can participate in unique n→π* interactions that are stronger than those of amides, which could influence protein folding and stability. nih.govacs.org Research could focus on how the halogenated phenyl ring contributes to these interactions, potentially through hydrophobic or halogen bonding interactions with amino acid residues. Understanding these fundamental interactions is a prerequisite for any future exploration of this compound class in a biological context. nih.gov

Table 2: Potential Biophysical Studies on Molecular Interactions

| Technique | Model Biological Component | Parameter to be Measured | Potential Insight |

| Isothermal Titration Calorimetry (ITC) | Bovine Serum Albumin (BSA) | Binding affinity (Kd), Enthalpy (ΔH) | Thermodynamics of non-specific protein binding |

| Fluorescence Spectroscopy | Tryptophan-containing peptides | Quenching constant (Ksv) | Proximity and nature of interaction with aromatic residues |

| Circular Dichroism (CD) Spectroscopy | Model helical peptides | Changes in secondary structure | Effect on peptide conformation and stability |

This table outlines prospective experiments to characterize the compound's interactions.

Collaborative Research Opportunities Across Disciplines

The multifaceted potential of this compound necessitates a multidisciplinary research approach. frontiersin.org Advancing our understanding of this compound will require synergy between different fields of chemistry and beyond.

Organic Synthesis & Computational Chemistry : Synthetic chemists can work to develop the efficient synthetic routes described, while computational chemists can model reaction mechanisms and predict the properties of novel materials, guiding the synthetic efforts.

Materials Science & Physical Chemistry : Polymer chemists and materials scientists can synthesize and characterize new materials derived from the compound, while physical chemists can investigate the fundamental supramolecular interactions, like halogen bonding, that govern the assembly of these materials. nih.gov

Biochemistry & Biophysics : Biochemists and biophysicists can explore the non-specific interactions of the compound with proteins and other biomolecules, providing foundational knowledge about its behavior in biological systems. researchgate.net

Such collaborative efforts are essential to fully explore the scientific landscape of halogenated thioamides and to translate fundamental discoveries into practical applications. The study of organohalogen compounds, which are found in both natural and synthetic contexts, often bridges chemistry, environmental science, and toxicology, highlighting the importance of interdisciplinary investigation. diva-portal.orgnih.govresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Chloro-5-fluorophenyl)ethanethioamide, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves multi-step protocols, such as nucleophilic aromatic substitution or condensation reactions. For example, intermediates like 3-chloro-5-fluorophenylacetic acid derivatives (e.g., esters or amides) can undergo thionation using reagents like Lawesson’s reagent or phosphorus pentasulfide. Key factors include temperature control (60–100°C) and anhydrous conditions to minimize hydrolysis . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR identify the chloro-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the thioamide moiety (δ 3.5–4.0 ppm for CH) .

- FT-IR : Confirm the C=S stretch (~1250 cm) and N-H vibrations (~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClFNS, exact mass 202.99 g/mol) .

Q. How does the 3-chloro-5-fluorophenyl substituent influence electronic properties and reactivity?

- Methodology : The electron-withdrawing Cl and F groups deactivate the phenyl ring, directing electrophilic attacks to meta/para positions. Computational studies (e.g., DFT) quantify substituent effects on charge distribution, guiding predictions for nucleophilic substitution or metal coordination .

Advanced Research Questions

Q. How can conflicting data in enzyme inhibition studies involving this compound be resolved?

- Methodology : Contradictions may arise from assay conditions (pH, temperature) or enzyme isoforms. Standardize protocols using kinetic assays (e.g., Michaelis-Menten analysis) and validate results with orthogonal methods like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Comparative studies with analogs (e.g., imidazole-thioamide derivatives) clarify structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodology : Address hydrolytic instability of the thioamide group via:

- Prodrug Design : Mask the thioamide as a thiourea or thioester .

- Formulation : Use cyclodextrins or liposomal encapsulation to enhance solubility and bioavailability .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) screens against targets like kinases or GPCRs. QSAR models correlate electronic descriptors (e.g., Hammett σ) with inhibitory potency. MD simulations assess binding stability over time, identifying key residues (e.g., catalytic cysteines) for mutagenesis validation .

Q. What crystallographic challenges arise in determining its solid-state structure?

- Methodology : Single-crystal X-ray diffraction (using SHELX) may face issues due to polymorphism or twinning. Resolve ambiguities by collecting high-resolution data (≤0.8 Å) and refining with twin laws. Compare experimental results with CSP (crystal structure prediction) algorithms .

Q. How do chloro and fluoro substituents affect metal coordination in catalytic applications?

- Methodology : UV-Vis and EPR spectroscopy study coordination with transition metals (e.g., Cu, Fe). The thioamide’s sulfur and nitrogen act as chelating sites, while electron-withdrawing substituents enhance Lewis acidity, improving catalytic efficiency in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.